Morpholin-4-yl-piperazin-1-yl-methanone
Overview
Description
“Morpholin-4-yl-piperazin-1-yl-methanone” is a compound that has been studied for its potential applications in the field of medicine . It is known to be a potent and very isoform-selective inhibitor of AKR1C3 .
Synthesis Analysis
The synthesis of “Morpholin-4-yl-piperazin-1-yl-methanone” involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in the formation of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .Molecular Structure Analysis
The molecular structure of “Morpholin-4-yl-piperazin-1-yl-methanone” is represented by the InChI code1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2
. The molecular weight of the compound is 199.25 . Chemical Reactions Analysis
The compound has been used in the synthesis of a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones . These compounds have shown to be potent and very isoform-selective inhibitors of AKR1C3 .Physical And Chemical Properties Analysis
“Morpholin-4-yl-piperazin-1-yl-methanone” is a solid compound with a molecular weight of 199.25 . It has a boiling point of 85-88 degrees Celsius .Scientific Research Applications
Cancer Research AKR1C3 Inhibition
The compound has been identified as a potent and isoform-selective inhibitor of AKR1C3, an enzyme involved in steroid hormone metabolism and associated with prostate cancer. This suggests its potential use in cancer treatment research, particularly for hormone-dependent cancers .
Mechanism of Action
The mechanism of action of “Morpholin-4-yl-piperazin-1-yl-methanone” involves inhibiting the enzyme AKR1C3 . The compound forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .
properties
IUPAC Name |
morpholin-4-yl(piperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWUPFGDJAVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351437 | |
Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98834-08-3 | |
Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-PIPERAZINYLCARBONYL)MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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